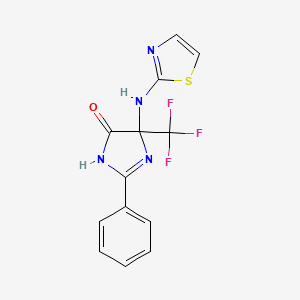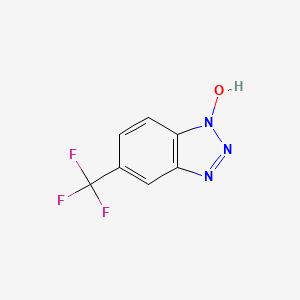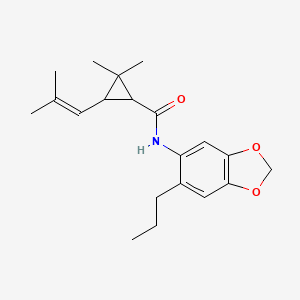
2-phenyl-5-(1,3-thiazol-2-ylamino)-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-5-(1,3-thiazol-2-ylamino)-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that features a unique combination of functional groups, including a phenyl ring, a thiazole ring, and an imidazole ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-(1,3-thiazol-2-ylamino)-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under basic conditions.
Formation of the Imidazole Ring: Using a cyclization reaction involving a diamine and a carbonyl compound.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution or other fluorination techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or imidazole rings.
Reduction: Reduction reactions could target the imidazole ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the phenyl, thiazole, or imidazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-5-(1,3-thiazol-2-ylamino)-5-methyl-1,5-dihydro-4H-imidazol-4-one
- 2-phenyl-5-(1,3-thiazol-2-ylamino)-5-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-one
Uniqueness
The presence of the trifluoromethyl group in 2-phenyl-5-(1,3-thiazol-2-ylamino)-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one can significantly alter its chemical properties, such as its lipophilicity, metabolic stability, and biological activity, making it unique compared to similar compounds.
Properties
Molecular Formula |
C13H9F3N4OS |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
2-phenyl-4-(1,3-thiazol-2-ylamino)-4-(trifluoromethyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C13H9F3N4OS/c14-13(15,16)12(20-11-17-6-7-22-11)10(21)18-9(19-12)8-4-2-1-3-5-8/h1-7H,(H,17,20)(H,18,19,21) |
InChI Key |
FYKDZISDAFZFIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)N2)(C(F)(F)F)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11089598.png)
![Isonicotinic acid N'-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide](/img/structure/B11089604.png)
![1-[(4-Methoxyphenyl)acetyl]imidazolidin-2-one](/img/structure/B11089608.png)


![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11089626.png)
![Propionic acid, 3-[1-(4-methoxyphenyl)-5-thiophen-2-yl-1H-pyrrol-2-yl]-](/img/structure/B11089633.png)
![N-Allyl-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11089640.png)
![Methyl 5-iodo-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11089641.png)


![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11089678.png)
![(4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B11089683.png)
